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Compound of Interest

Compound Name: Nazartinib

Cat. No.: B611988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nazartinib, a

third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in

cancer cell lines that have been genetically modified using CRISPR/Cas9 technology to harbor

specific EGFR mutations. This document outlines Nazartinib's mechanism of action, protocols

for generating relevant cell line models, and detailed methodologies for assessing its efficacy

and cellular effects.

Introduction to Nazartinib
Nazartinib (also known as EGF816) is an orally bioavailable, irreversible, and mutant-selective

EGFR inhibitor.[1] It demonstrates high potency against sensitizing EGFR mutations (such as

L858R and exon 19 deletions) and the T790M resistance mutation, while showing significantly

lower activity against wild-type (WT) EGFR.[2] This selectivity for mutant forms of EGFR is

intended to maximize anti-tumor efficacy while minimizing toxicities associated with the

inhibition of WT EGFR in normal tissues.[1] Nazartinib covalently binds to the cysteine residue

at position 797 in the ATP-binding site of the EGFR kinase domain, leading to the inhibition of

EGFR-mediated signaling pathways and subsequently inducing cell death in EGFR-mutant

tumor cells.[1]

Application in CRISPR-Edited Cell Lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b611988?utm_src=pdf-interest
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.mycancergenome.org/content/drugs/nazartinib/
https://www.selleckchem.com/products/nazartinib-egf816-nvs-816.html
https://www.mycancergenome.org/content/drugs/nazartinib/
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.mycancergenome.org/content/drugs/nazartinib/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The advent of CRISPR/Cas9 genome editing has enabled the precise introduction of specific

mutations into cancer cell lines, creating highly relevant in vitro models for studying drug

resistance and efficacy.[3] For Nazartinib, CRISPR-edited cell lines offer a powerful tool to:

Investigate the efficacy of Nazartinib against specific, clinically relevant EGFR mutations.

Elucidate the molecular mechanisms of action and downstream signaling effects.

Study the development of potential resistance mechanisms to third-generation EGFR

inhibitors.

This document provides protocols for the use of Nazartinib in a model system where a T790M

"gatekeeper" mutation is introduced into an EGFR-mutant non-small cell lung cancer (NSCLC)

cell line, such as PC9 (which harbors an exon 19 deletion), using CRISPR/Cas9.[3][4]

Quantitative Data Summary
The following tables summarize the reported in vitro activity of Nazartinib in various NSCLC

cell lines harboring EGFR mutations. While specific data for CRISPR-edited cell lines are not

extensively published for Nazartinib, the data from established mutant cell lines provide a

strong indication of the expected potency.

Table 1: Nazartinib IC50 Values for Inhibition of Cell Proliferation

Cell Line EGFR Mutation Status Nazartinib IC50 (nM)

H1975 L858R + T790M 4

H3255 L858R 6

HCC827 exon 19 deletion 2

PC-9 exon 19 deletion 36

PC-9ER exon 19 deletion + T790M 276

Data compiled from multiple sources.[5]

Table 2: Nazartinib EC50 Values for Inhibition of EGFR Phosphorylation
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Cell Line EGFR Mutation Status Nazartinib EC50 (nM)

H1975 L858R + T790M 3

H3255 L858R 5

HCC827 exon 19 deletion 1

Data compiled from multiple sources.[2][5]
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Caption: Inhibition of mutant EGFR signaling by Nazartinib.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b611988?utm_src=pdf-body-img
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Evaluating Nazartinib in
CRISPR-Edited Cells

Cell Line Engineering

Nazartinib Treatment and Analysis

Start with EGFR-mutant
NSCLC cell line (e.g., PC9)

CRISPR/Cas9-mediated
introduction of T790M mutation

Selection and validation
of T790M-positive clones

Treat parental and CRISPR-edited
cells with Nazartinib

Cell Viability Assay
(MTS)

Western Blot
(pEGFR, Total EGFR, Actin)

Apoptosis Assay
(Annexin V/PI)

Click to download full resolution via product page

Caption: Workflow for Nazartinib evaluation in CRISPR-edited cells.

Experimental Protocols
Protocol 1: Generation of EGFR T790M Mutant Cell Line
using CRISPR/Cas9
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This protocol is adapted from a study that successfully introduced the T790M mutation into the

PC9 cell line.[3][4]

Materials:

PC9 human lung cancer cell line (EGFR exon 19 deletion)

Cas9 expression vector

sgRNA expression vector targeting EGFR exon 20

Single-stranded oligodeoxynucleotide (ssODN) donor template for homology-directed repair

(HDR) containing the T790M mutation

Lipofectamine or other suitable transfection reagent

Puromycin or other selection antibiotic

Cell culture medium and supplements

Genomic DNA extraction kit

PCR reagents

Sanger sequencing or next-generation sequencing service

Procedure:

sgRNA Design: Design sgRNAs targeting the region of exon 20 of the EGFR gene where the

T790M mutation is to be introduced.

Vector Construction: Clone the designed sgRNA sequence into the sgRNA expression

vector.

Transfection: Co-transfect the PC9 cells with the Cas9 expression vector, the sgRNA

expression vector, and the ssODN donor template using a suitable transfection reagent.
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Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g.,

puromycin) to eliminate non-transfected cells.

Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution to isolate

individual cell colonies.

Expansion and Screening: Expand the single-cell clones and extract genomic DNA.

Verification: Screen for the presence of the T790M mutation by PCR amplification of the

target region followed by Sanger sequencing or next-generation sequencing.

Validation: Functionally validate the T790M-positive clones by assessing their resistance to

first-generation EGFR TKIs (e.g., gefitinib or erlotinib) and sensitivity to Nazartinib.

Protocol 2: Cell Viability (MTS) Assay
This protocol is for determining the effect of Nazartinib on the viability of parental and

CRISPR-edited cell lines.[6][7][8]

Materials:

Parental and CRISPR-edited NSCLC cells

Nazartinib stock solution (e.g., in DMSO)

96-well cell culture plates

Complete cell culture medium

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100

µL of complete medium and incubate for 24 hours.
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Drug Treatment: Prepare serial dilutions of Nazartinib in complete medium. Remove the

medium from the wells and add 100 µL of the Nazartinib dilutions. Include a vehicle control

(DMSO) and a no-cell control (medium only).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

MTS Addition: Add 20 µL of MTS reagent to each well.

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Subtract the background absorbance (no-cell control) from all other readings.

Normalize the data to the vehicle control to determine the percentage of cell viability.

Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation by Nazartinib.[9][10][11]

Materials:

Parental and CRISPR-edited NSCLC cells

Nazartinib

Serum-free cell culture medium

EGF (Epidermal Growth Factor)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-Actin

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-

starve the cells for 12-24 hours.

Inhibitor Treatment: Pre-treat the cells with various concentrations of Nazartinib for 2-4

hours.

EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-

pEGFR) overnight at 4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST.
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Detection: Apply the ECL substrate and visualize the protein bands using a

chemiluminescence imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for

total EGFR and a loading control like Actin.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying Nazartinib-induced apoptosis by flow cytometry.[12][13][14][15]

Materials:

Parental and CRISPR-edited NSCLC cells

Nazartinib

6-well cell culture plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of

Nazartinib for 24-48 hours.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and

then neutralize with serum-containing medium.

Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6

cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of PI.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant:

viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin

V+/PI+), and necrotic (Annexin V-/PI+).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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